molecular formula C25H17N3O3S B4785579 2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4785579
M. Wt: 439.5 g/mol
InChI Key: WMYQDRLRUOYJNC-UHFFFAOYSA-N
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Description

2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include benzodioxole, benzothiazole, and quinoline derivatives. Common synthetic routes may involve:

    Condensation reactions: Combining benzodioxole and benzothiazole derivatives under acidic or basic conditions.

    Amidation reactions: Forming the carboxamide linkage using coupling reagents like EDCI or DCC.

    Cyclization reactions: Creating the quinoline ring system through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or H2O2.

    Reduction: Employing reducing agents such as NaBH4 or LiAlH4.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.

    Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimalarial and anticancer activities.

    Benzothiazole derivatives: Used in the development of antimicrobial agents.

    Benzodioxole derivatives: Studied for their psychoactive properties.

Uniqueness

2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S/c1-14-6-8-19-23(10-14)32-25(27-19)28-24(29)17-12-20(26-18-5-3-2-4-16(17)18)15-7-9-21-22(11-15)31-13-30-21/h2-12H,13H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQDRLRUOYJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
2-(2H-13-BENZODIOXOL-5-YL)-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

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